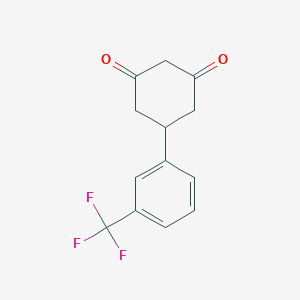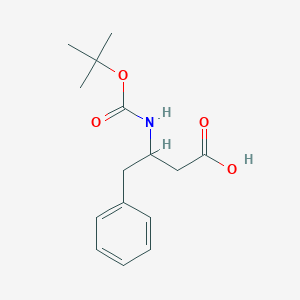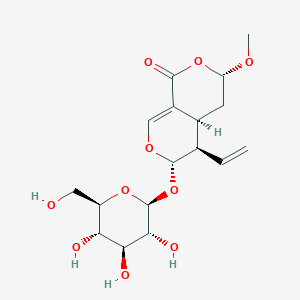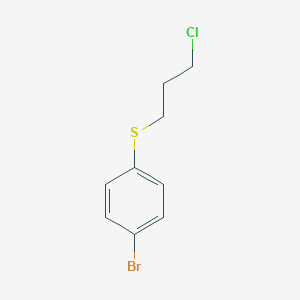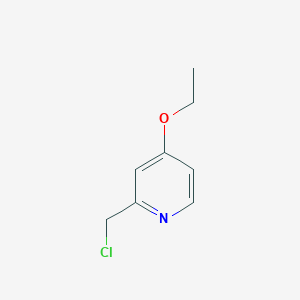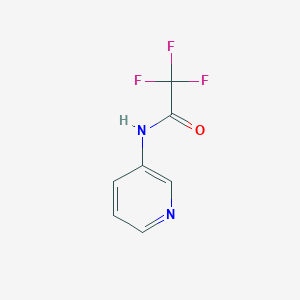![molecular formula C10H15N B174226 2-[(2R)-butan-2-yl]aniline CAS No. 196805-87-5](/img/structure/B174226.png)
2-[(2R)-butan-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R)-butan-2-yl]aniline is a chemical compound that belongs to the class of anilines. It is also known as 2-(sec-butyl)aniline or o-(sec-butyl)aniline. This compound is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2R)-butan-2-yl]aniline is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. This nucleophilic property of the compound makes it useful in various organic reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(2R)-butan-2-yl]aniline have not been extensively studied. However, it has been found to be non-toxic in animal studies. The compound has also been found to have low acute toxicity in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2R)-butan-2-yl]aniline in lab experiments include its unique properties as a ligand for metal complexes and its usefulness in various organic reactions. The limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2R)-butan-2-yl]aniline. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be studied for their catalytic properties in various organic reactions. Another direction is the synthesis of new biologically active compounds using 2-[(2R)-butan-2-yl]aniline as a starting material. These compounds can be studied for their potential therapeutic properties. Overall, 2-[(2R)-butan-2-yl]aniline has great potential for further research in the field of organic chemistry and medicinal chemistry.
Synthesemethoden
The synthesis of 2-[(2R)-butan-2-yl]aniline can be achieved by reacting aniline with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place via a nucleophilic substitution mechanism and results in the formation of 2-[(2R)-butan-2-yl]aniline. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[(2R)-butan-2-yl]aniline has been used in various scientific research applications. It has been found to be an effective ligand for the synthesis of metal complexes. These metal complexes have been studied for their catalytic properties in various organic reactions. The compound has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents and antibacterial agents.
Eigenschaften
CAS-Nummer |
196805-87-5 |
|---|---|
Produktname |
2-[(2R)-butan-2-yl]aniline |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-[(2R)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
XAGPXEVNCJHXCL-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H](C)C1=CC=CC=C1N |
SMILES |
CCC(C)C1=CC=CC=C1N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1N |
Synonyme |
Benzenamine, 2-(1-methylpropyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



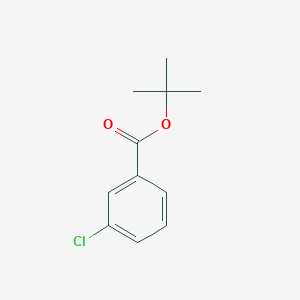
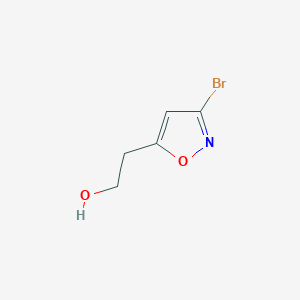
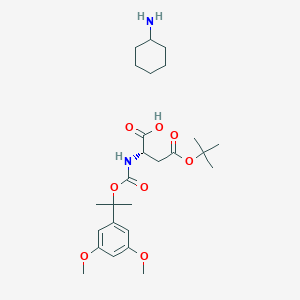
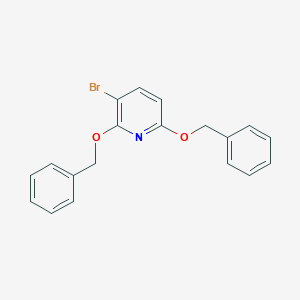
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
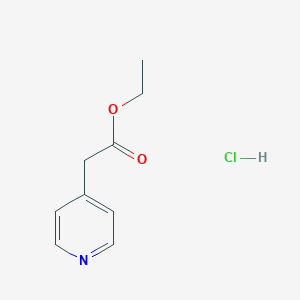
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
